delta-Hexalactone

Description

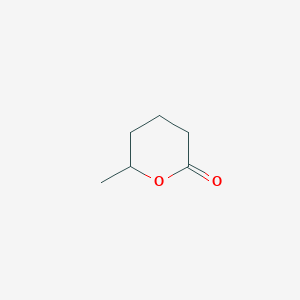

Structure

3D Structure

Properties

IUPAC Name |

6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862431 | |

| Record name | 6-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour | |

| Record name | delta-Hexanolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 15.00 mm Hg | |

| Record name | delta-Hexanolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water | |

| Record name | delta-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0162 (20°/20°) | |

| Record name | delta-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

823-22-3 | |

| Record name | (±)-δ-Hexalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Hexalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .delta.-Caprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Caprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-HEXALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8456O4551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Hexanolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.00 °C. @ 760.00 mm Hg | |

| Record name | delta-Hexanolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Aroma: A Technical Guide to the Natural Occurrence of δ-Hexalactone in Fruits and Dairy Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-hexalactone (γ-caprolactone) is a naturally occurring lactone that imparts characteristic creamy, coconut-like, and fruity aromas to a wide variety of food products. Its presence is particularly notable in numerous fruits and dairy items, where it contributes significantly to their sensory profiles. Understanding the natural occurrence, concentration, and biosynthetic pathways of δ-hexalactone is of paramount importance for food scientists in flavor chemistry, for researchers investigating plant and microbial metabolism, and for professionals in drug development exploring the bioactivities of natural compounds. This technical guide provides a comprehensive overview of the presence of δ-hexalactone in fruits and dairy products, detailing quantitative data and the analytical methodologies employed for its characterization.

Natural Occurrence of δ-Hexalactone

Delta-hexalactone has been identified as a volatile or semi-volatile component in a diverse range of natural sources. Its characteristic aroma makes it a key contributor to the flavor profiles of many foods.

In Fruits

This lactone is a common constituent of the aroma complex of several fruits, contributing to their sweet and fruity notes. It has been reported in:

-

Berries: Strawberry and raspberry are known to contain δ-hexalactone, which is part of the complex mixture of volatile compounds that define their characteristic aromas.

-

Tropical Fruits: The presence of δ-hexalactone has been noted in tropical fruits such as papaya, mango, and coconut, where it contributes to their creamy and exotic scent profiles.[1]

-

Stone Fruits: Plums are also reported to contain δ-hexalactone.[2]

In Dairy Products

The creamy and milky notes of many dairy products are, in part, attributable to the presence of various lactones, including δ-hexalactone. Its occurrence is well-documented in:

-

Milk and Cream: Heated milk fat and cream are sources of δ-hexalactone, where it is likely formed from lipid precursors during heat treatment.[1][3]

-

Butter: As a concentrated milk fat product, butter naturally contains δ-hexalactone, contributing to its characteristic buttery flavor.[2]

-

Cheese: Various types of cheeses, particularly blue cheeses, are known to contain δ-hexalactone as a product of microbial metabolism during ripening.[1]

-

Yogurt: The fermentation process in yogurt can also lead to the formation of δ-hexalactone, contributing to its overall flavor profile.[2]

Quantitative Data on δ-Hexalactone

The concentration of δ-hexalactone can vary significantly depending on the food matrix, cultivar, ripeness, processing conditions, and analytical method used for quantification. The following table summarizes the available quantitative data for δ-hexalactone in various fruits and dairy products.

| Food Matrix | Product Type | Concentration Range | Analytical Method | Reference |

| Dairy | Milk (reduced fat, 2%) | 206.904 µM | Not specified | [4] |

| Butter | 0.66 - 7.7 ppm (for various volatiles, context suggests lactone presence) | GC-MS | [5] |

Note: Specific quantitative data for δ-hexalactone in many fruits remains a subject of ongoing research. While its presence is confirmed in fruits like strawberries, raspberries, mangoes, papayas, and plums, precise concentration ranges are not consistently reported in the literature.

Experimental Protocols for δ-Hexalactone Analysis

The accurate quantification of δ-hexalactone in complex food matrices requires robust analytical methodologies. The two primary approaches involve solvent extraction and headspace solid-phase microextraction (SPME), both typically followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

| Parameter | Solvent Extraction Protocol for Dairy Products (e.g., Milk Fat) | Headspace SPME Protocol for Fruits (e.g., Strawberry Purée) |

| Sample Preparation | Weighing of the milk fat sample. | Homogenization of the fruit sample to a purée. Addition of an internal standard. |

| Extraction | Addition of an organic solvent (e.g., methanol, hexane/diethyl ether). Vortexing or shaking for a defined period. Centrifugation to separate the layers. | The sample is placed in a sealed vial and heated to a specific temperature (e.g., 40-60°C) to release volatile compounds into the headspace. An SPME fiber with a specific coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes. |

| Analysis | The organic extract is concentrated and injected into the GC-MS system. | The SPME fiber is thermally desorbed in the hot GC injection port. |

| GC-MS Conditions | Column: Typically a polar capillary column (e.g., DB-WAX).Injector Temperature: 250°C.Oven Program: Initial temperature hold, followed by a temperature ramp to a final temperature (e.g., 40°C for 2 min, then ramp to 240°C at 5°C/min, hold for 10 min).Carrier Gas: Helium at a constant flow rate.MS Detector: Electron ionization (EI) at 70 eV. Mass scan range of m/z 40-350. | Column: Similar to solvent extraction (e.g., DB-5ms).Injector Temperature: 250°C (for desorption).Oven Program: Similar temperature programming as for solvent extraction.Carrier Gas: Helium.MS Detector: Electron ionization (EI) at 70 eV. Mass scan range of m/z 35-350. |

| Quantification | An internal standard method is commonly used. A calibration curve is generated using standards of δ-hexalactone. | An internal standard is added to the sample before extraction. Quantification is performed using a calibration curve prepared with standards under the same SPME conditions. |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of δ-hexalactone in food matrices, from sample preparation to data analysis.

Caption: Generalized workflow for δ-hexalactone analysis.

Conclusion

Delta-hexalactone is a vital aroma compound that significantly influences the sensory perception of a wide array of fruits and dairy products. Its natural occurrence is a result of complex biosynthetic pathways within these food matrices. The accurate quantification of δ-hexalactone relies on sophisticated analytical techniques, primarily GC-MS coupled with appropriate extraction methodologies. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists in the fields of food science, natural product chemistry, and drug development. Further research is warranted to elucidate the precise concentrations of δ-hexalactone in a broader range of fruits and to explore the full extent of its biosynthetic origins and potential biological activities.

References

- 1. Volatile composition in raspberry cultivars grown in the Pacific Northwest determined by stir bar sorptive extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. delta-hexalactone, 823-22-3 [thegoodscentscompany.com]

- 3. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staging.bovinedb.ca [staging.bovinedb.ca]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Biosynthesis of Delta-Hexalactone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic pathways of δ-hexalactone in microorganisms. It covers the core metabolic routes, key enzymatic players, metabolic engineering strategies, and detailed experimental protocols relevant to the production of this valuable lactone.

Introduction to Delta-Hexalactone

Delta-hexalactone (δ-hexalactone) is a six-carbon (C6) delta-lactone, a cyclic ester with a characteristic creamy, coconut-like, and fruity aroma. It is a significant flavor and fragrance compound found naturally in various sources, including coconut oil, milk fat, and numerous fruits like mango and raspberry[1][2]. Due to consumer demand for natural products, biotechnological production of δ-hexalactone using microorganisms presents a sustainable and green alternative to traditional chemical synthesis, which often relies on petrochemical precursors[1][3]. Microbial fermentation leverages cellular metabolic pathways to convert simple carbon sources or fatty acid precursors into δ-hexalactone[3].

Core Biosynthetic Pathway

The microbial biosynthesis of δ-hexalactone, like other lactones, is intrinsically linked to fatty acid metabolism. The general pathway involves a sequence of enzymatic steps: fatty acid synthesis, specific hydroxylation, chain shortening via β-oxidation (if necessary), and finally, spontaneous cyclization.

The core pathway can be summarized in four key stages:

-

Fatty Acid Synthesis : Microorganisms utilize simple carbon sources like glucose to produce acetyl-CoA, the primary building block for fatty acids[3][4]. The fatty acid synthase (FAS) system then iteratively adds two-carbon units to create fatty acid chains of varying lengths[4][5]. For δ-hexalactone, hexanoic acid (C6) is a direct precursor.

-

Fatty Acid Hydroxylation : This is a critical step where a hydroxyl group is introduced at a specific position on the fatty acid chain. For δ-hexalactone, this occurs at the C-5 (delta) position of a hexanoic acid molecule, forming 5-hydroxyhexanoic acid. This reaction is catalyzed by specific oxygenase enzymes[3].

-

β-Oxidation (Chain Shortening) : When the initial substrate is a long-chain fatty acid (e.g., linoleic acid, C18), the peroxisomal β-oxidation pathway is employed to shorten the carbon chain[3][6]. This cyclic process removes two-carbon units (as acetyl-CoA) in each cycle until the desired C6 hydroxy fatty acid intermediate is formed[3][7].

-

Lactonization : The resulting 5-hydroxyhexanoic acid undergoes spontaneous intramolecular esterification (lactonization) to form the stable six-membered ring of δ-hexalactone. This reaction is favored under acidic conditions (pH < 7)[3][6].

Key Enzymes and Microbial Hosts

Several classes of enzymes are pivotal for lactone biosynthesis, particularly for the hydroxylation step. The choice of microbial host is often dictated by its native metabolic capabilities and its amenability to genetic engineering.

Key Enzymes

-

Cytochrome P450 Monooxygenases (CYP450s) : These are highly versatile enzymes capable of hydroxylating non-activated carbon atoms in fatty acids. Engineered CYP450s, such as variants of BM3 from Priestia megaterium, can be tailored to introduce hydroxyl groups at specific positions (e.g., C-5) to produce precursors for delta-lactones[8][9].

-

Lipoxygenases (LOX) : LOX enzymes catalyze the introduction of a hydroperoxide group onto unsaturated fatty acids. This hydroperoxide can be subsequently reduced to a hydroxyl group, which then enters the β-oxidation pathway for lactone synthesis[3].

-

Epoxide Hydrolases (EH) : This alternative route involves the initial epoxidation of a fatty acid's double bond, followed by the hydrolysis of the epoxide to a diol by an epoxide hydrolase. Overexpression of an EH gene in mango was shown to increase δ-hexalactone concentrations[3].

-

Acyl-CoA Oxidases (POX) : These enzymes catalyze the first, often rate-limiting, step of the peroxisomal β-oxidation pathway. The substrate specificity of different POX isozymes can influence the profile of lactones produced[7].

Prominent Microorganisms

-

Yarrowia lipolytica : This oleaginous yeast is a workhorse for lactone production due to its high capacity for fatty acid metabolism and a well-equipped β-oxidation pathway[3][10]. It has been extensively engineered and used for the biotransformation of hydroxy fatty acids like ricinoleic acid into γ- and δ-decalactone[10][11].

-

Sporobolomyces odorus and other yeasts : These yeasts are known natural producers of lactones, including γ-decalactone, often through the β-oxidation of fatty acid precursors[12][13][14].

-

Trichoderma species : These filamentous fungi are known for their ability to produce a wide range of secondary metabolites, and some species are involved in lactone biosynthesis[15][16][17].

-

Escherichia coli : While not a natural lactone producer, E. coli is a highly tractable host for metabolic engineering. Researchers have successfully engineered E. coli with synthetic pathways for the de novo biosynthesis of decalactones by introducing genes for specific thioesterases and CYP450s[8].

Metabolic Engineering for Enhanced Production

To improve the titer, rate, and yield of δ-hexalactone, various metabolic engineering strategies are employed. These strategies focus on increasing precursor supply, optimizing pathway flux, and reducing competing pathways.

-

Increasing Precursor Supply : Overexpression of key genes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC1), can boost the pool of fatty acid precursors[18][19]. Engineering the supply of cytosolic acetyl-CoA by introducing heterologous pathways, like the ATP-citrate lyase pathway, has also proven effective[18].

-

Pathway Optimization : Heterologous expression of specific enzymes, such as C6-specific fatty acyl-ACP thioesterases and regioselective CYP450s, can direct metabolic flux towards the desired 5-hydroxyhexanoic acid intermediate[8][9].

-

Blocking Competing Pathways : Deleting or downregulating genes involved in competing metabolic pathways, such as those that further degrade the C6 intermediate or lead to the production of other byproducts, can enhance the accumulation of the target lactone.

Quantitative Production Data

While specific high-titer production data for δ-hexalactone is sparse in the literature, data from the production of the closely related δ-decalactone provides valuable benchmarks for what may be achievable through similar strategies.

| Microorganism | Substrate | Product | Titer (g/L) | Molar Conversion Yield (%) | Productivity (mg/L/h) | Reference |

| Yarrowia lipolytica | Linoleic Acid | δ-Decalactone | 1.9 | 31 | 106 | [11] |

| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | δ-Decalactone | 1.9 | - | - | [11] |

| Engineered E. coli | Glucose (de novo) | δ-Decalactone | 0.00053 (0.53 mg/L) | - | - | [8] |

| Engineered E. coli | Glucose (de novo) | γ-Decalactone | 0.00353 (3.53 mg/L) | - | - | [8] |

Experimental Protocols

Protocol for De Novo Lactone Biosynthesis in E. coli

This protocol is adapted from methodologies used for decalactone production and can be modified for δ-hexalactone by selecting enzymes with appropriate C6 specificity[8].

1. Strain Preparation and Preculture: a. Streak the engineered E. coli strain on a Luria-Bertani (LB) agar (B569324) plate with appropriate antibiotics and incubate overnight at 37°C. b. Inoculate three colonies into 5 mL of LB medium containing the same antibiotics in a 50 mL falcon tube. c. Incubate the preculture overnight at 37°C with shaking at 180 rpm.

2. Main Culture Inoculation and Growth: a. Pellet the preculture cells by centrifugation at 4,000 rpm for 5 minutes. b. Discard the supernatant and wash the cell pellet by resuspending in 2.5 mL of M9 minimal medium. c. Centrifuge again at 4,000 rpm for 5 minutes, discard the supernatant, and resuspend the pellet in 0.5 mL of M9 medium. d. Use the washed preculture to inoculate 25 mL of M9 medium (with antibiotics) in a 100 mL Erlenmeyer flask to a starting optical density at 600 nm (OD₆₀₀) of 0.1. e. Incubate the main culture at 37°C with shaking at 150 rpm for 4 hours.

3. Induction and Fermentation: a. After 4 hours, induce protein expression by adding the appropriate inducer (e.g., IPTG). b. If feeding a precursor is required, add it at this time. For de novo synthesis, no precursor is needed. c. Reduce the temperature to 30°C and continue incubation with shaking at 150 rpm for 48 hours.

4. Sample Extraction for Analysis: a. Transfer a 1 mL aliquot of the culture to a 2 mL glass tube. b. Add 150 μL of 6 M HCl to acidify the sample, which facilitates lactonization and extraction. c. Add 2 mL of a 2:1 chloroform-methanol solvent mixture. d. Vortex thoroughly and centrifuge at 3,500 rpm for 3 minutes to separate the phases. e. Carefully transfer the bottom organic phase (chloroform) to a new glass tube using a glass Pasteur pipette. f. Dry the organic extract under a gentle stream of nitrogen gas. g. Reconstitute the dried sample in 100 μL of chloroform (B151607) for analysis.

Protocol for GC-MS Analysis of Lactones

This protocol provides general parameters for the detection and quantification of volatile lactones[8].

1. Instrument and Column: a. Gas Chromatograph: Agilent 7890B GC (or equivalent). b. Mass Spectrometer: Agilent 5977B Mass Selective Detector (or equivalent). c. Column: Agilent DB-WAXetr column (or a similar polar capillary column suitable for volatile compounds).

2. GC Parameters: a. Injection Mode: Pulsed Split (e.g., 3:1 ratio). b. Inlet Temperature: 250°C. c. Carrier Gas: Helium. d. Flow Rate: 1.5 mL/min. e. Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp 1: Increase to 150°C at a rate of 10°C/min.

- Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

3. MS Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Scan Range: m/z 40-300. c. Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

4. Quantification: a. Prepare a standard curve using a pure analytical standard of δ-hexalactone. b. Spike samples with an internal standard (e.g., a related lactone not present in the sample) to correct for extraction efficiency and injection volume variations.

Conclusion and Future Outlook

The biosynthesis of δ-hexalactone in microorganisms is a promising field driven by the principles of metabolic engineering and synthetic biology. While much of the foundational research has been conducted on longer-chain lactones like decalactone, the established pathways and enzymatic machinery provide a clear roadmap for optimizing δ-hexalactone production. The core challenges remain in identifying or engineering highly specific and efficient enzymes for C6 fatty acid hydroxylation and in fine-tuning the metabolic network of microbial hosts to channel carbon flux effectively towards the final product. Future research will likely focus on discovering novel enzymes through genome mining, applying advanced genetic tools like CRISPR/Cas9 for precise genome editing, and optimizing fermentation processes to achieve industrially viable titers of this valuable natural flavor compound.

References

- 1. delta-Hexalactone | 823-22-3 [amp.chemicalbook.com]

- 2. delta-Hexalactone | C6H10O2 | CID 13204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delta-Hexalactone | 823-22-3 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of ricinoleic acid into gamma-decalactone: beta-oxidation and long chain acyl intermediates of ricinoleic acid in the genus Sporidiobolus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Advances in the discovery and study of Trichoderma natural products for biological control applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular methods unravel the biosynthetic potential of Trichoderma species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trichoderma: The “Secrets” of a Multitalented Biocontrol Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic engineering of Saccharomyces cerevisiae to improve 1-hexadecanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Analysis of δ-Hexalactone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for delta-hexalactone (δ-hexalactone), a six-membered cyclic ester widely utilized in the fields of flavor, fragrance, and pharmaceuticals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for δ-hexalactone.

¹H NMR Spectral Data

The ¹H NMR spectrum of δ-hexalactone provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Assignments for δ-Hexalactone

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~4.2 | m |

| H-2 | ~2.5 | m |

| H-3, H-4 | ~1.8 | m |

| -CH₃ (at C5) | ~1.2 | d |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: ¹³C NMR Chemical Shifts and Assignments for δ-Hexalactone

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~172 |

| C-5 (-CH-O-) | ~80 |

| C-3 | ~30 |

| C-2 | ~29 |

| C-4 | ~18 |

| C-6 (-CH₃) | ~21 |

Note: Chemical shifts are typically referenced to the solvent peak or TMS.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like δ-hexalactone.[1][2]

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-20 mg of δ-hexalactone in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used for data acquisition.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of δ-hexalactone is characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

Table 3: Characteristic IR Absorption Bands for δ-Hexalactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (lactone) |

| ~2940, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1240 | Strong | C-O stretch (ester) |

Note: The exact peak positions can vary slightly based on the sample preparation method.

Experimental Protocol for FT-IR Spectroscopy of a Neat Liquid

For a liquid sample like δ-hexalactone, a neat spectrum can be obtained using the following procedure.[3][4][5]

-

Sample Preparation: A drop of the neat (undiluted) δ-hexalactone is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrophotometer is used for analysis.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The salt plates containing the sample are placed in the sample holder, and the IR spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of δ-hexalactone shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectral Fragments for δ-Hexalactone (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 99 | ~10 | [M - CH₃]⁺ |

| 85 | ~30 | [M - C₂H₅]⁺ or [M - CO₂H]⁺ |

| 70 | ~50 | Retro-Diels-Alder fragment |

| 42 | 100 | [C₃H₆]⁺ or [CH₂CO]⁺ |

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile compounds like δ-hexalactone.[6][7]

-

Sample Preparation: A dilute solution of δ-hexalactone is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Parameters:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the analyte.

-

Oven Temperature Program: A temperature program is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions and enabling library matching.

-

Ionization Energy: A standard energy of 70 eV is used.

-

Mass Range: The mass analyzer is set to scan a range of m/z values, for example, from 40 to 200 amu.

-

Detector: An electron multiplier is used to detect the ions.

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

- 1. mdpi.com [mdpi.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

delta-Hexalactone stereoisomers and enantiomeric forms

An In-depth Technical Guide to the Stereoisomers and Enantiomeric Forms of delta-Hexalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of delta-hexalactone, focusing on its stereoisomers and enantiomeric forms. It covers the fundamental chemistry, physicochemical and biological properties, synthesis, and analytical separation of these compounds. Detailed experimental protocols and data are presented to support research and development activities.

Introduction to delta-Hexalactone

Delta-hexalactone (δ-hexalactone), systematically named 6-methyloxan-2-one or tetrahydro-6-methyl-2H-pyran-2-one, is a cyclic ester (lactone) with a six-membered ring.[1] It is a naturally occurring compound found in various fruits and dairy products, such as butter, milk, and cheese, contributing to their characteristic flavors.[2] The compound is widely used as a flavor and fragrance agent, imparting creamy, coconut-like, and fruity notes.[2][3][4][5][6]

The structure of delta-hexalactone contains a chiral center at the C-5 position (the carbon atom bearing the methyl group), which means it exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-delta-hexalactone and (S)-delta-hexalactone. While sharing identical physical properties in a non-chiral environment, enantiomers often exhibit distinct biological activities and sensory profiles due to the stereospecific nature of biological receptors.[7][8][9] In nature, the (R)-chiral forms of delta-lactones tend to be predominant.[2]

Stereoisomers and Enantiomeric Forms

The presence of a single stereocenter in delta-hexalactone gives rise to two enantiomeric forms.

References

- 1. delta-Hexalactone | 823-22-3 | Benchchem [benchchem.com]

- 2. delta-Lactones [leffingwell.com]

- 3. delta-Hexalactone | 823-22-3 [chemicalbook.com]

- 4. delta-Hexalactone | 823-22-3 [amp.chemicalbook.com]

- 5. delta-hexalactone, 823-22-3 [thegoodscentscompany.com]

- 6. acsint.biz [acsint.biz]

- 7. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Physical properties of delta-Hexalactone (boiling point, melting point, solubility)

This guide provides a comprehensive overview of the core physical properties of delta-hexalactone, a significant compound in the flavor and fragrance industry. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, alongside detailed experimental protocols for their determination.

Core Physical Properties of delta-Hexalactone

Delta-hexalactone, with the CAS number 823-22-3, is a colorless, oily liquid at room temperature. Its physical characteristics are crucial for its application and handling in various scientific and industrial settings.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of delta-hexalactone compiled from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 231°C | @ 760 mm Hg |

| 110-112°C | @ 15 mm Hg[1][2][3][4][5][6] | |

| 59-60°C | @ 0.04 mm Hg[1] | |

| Melting Point | -18°C[2][5][7][8] | @ 760 mm Hg |

| -31.00°C[1][3][4] | @ 760 mm Hg | |

| Solubility | Soluble | Alcohol, oil, propylene (B89431) glycol, ether[3][4] |

| Slightly Soluble / Immiscible | Water[2][3][4][5][6][7][8][9] | |

| Density | 1.037 g/mL | @ 25°C[2][5][6] |

| Refractive Index | 1.449-1.453 | @ 20°C[1][3] |

| 1.452 | @ 20°C[2][5][6] | |

| Vapor Pressure | 0.145 mmHg | @ 25°C[1][8][9] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the boiling point, melting point, and solubility of organic compounds like delta-hexalactone.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Capillary Tube Method (Thiele Tube) [10] This micro-method is suitable for small quantities of a liquid sample.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil), and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing heating oil, ensuring the test tube is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

2.2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Methodology: Capillary Melting Point Apparatus [11][12][13][14][15] This is a common and accurate method for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), and the solid sample.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of about 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to get an approximate melting point.

-

For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

-

2.3. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Test [16][17][18][19][20] This method involves observing the miscibility of a compound in various solvents.

-

Apparatus: Small test tubes, a vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, diethyl ether, acetone).

-

Procedure:

-

Approximately 0.1 g of the solid sample or 0.2 mL of the liquid sample is placed in a small test tube.

-

About 3 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

The mixture is then observed to determine if the sample has dissolved. A substance is considered "soluble" if it dissolves completely, forming a homogeneous solution. If a solid remains or if two distinct liquid layers are present, the substance is considered "insoluble" or "immiscible".

-

This procedure is repeated with a range of solvents to build a solubility profile for the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of an organic compound such as delta-hexalactone.

Caption: Workflow for determining the physical properties of delta-Hexalactone.

References

- 1. delta-hexalactone, 823-22-3 [thegoodscentscompany.com]

- 2. delta-Hexalactone CAS#: 823-22-3 [m.chemicalbook.com]

- 3. delta-Hexalactone | C6H10O2 | CID 13204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. Delta-Hexalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. delta-Hexalactone | 823-22-3 [chemicalbook.com]

- 7. delta-Hexanolactone, 98% | Fisher Scientific [fishersci.ca]

- 8. delta-Hexalactone|lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. pennwest.edu [pennwest.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. chem.libretexts.org [chem.libretexts.org]

The Enduring Allure of a Creamy Note: A Technical Guide to delta-Hexalactone in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-hexalactone (δ-hexalactone), a naturally occurring cyclic ester, holds a significant position in the world of flavor and fragrance chemistry. Its characteristic creamy, coconut-like, and fruity aroma has made it a valuable component in a wide array of food products, from dairy and baked goods to fruit- and nut-flavored items.[1] This technical guide provides an in-depth exploration of the discovery, history, and flavor chemistry of delta-hexalactone, offering valuable insights for researchers, scientists, and professionals in drug development who may encounter this compound in their work. The guide delves into its sensory properties, natural occurrence, and the evolution of its synthesis, from early chemical methods to modern biotechnological approaches.

A Brief History of Lactones in Flavor Science

The term "lactone" itself has roots in the 19th century, derived from "lactide," a compound formed from the dehydration of lactic acid. While the broader class of lactones was recognized for their sensory contributions to foods like butter and fruits, the specific isolation and characterization of individual lactones, including delta-hexalactone, progressed with the advancement of analytical techniques in the 20th century. The rise of gas chromatography and mass spectrometry (GC-MS) was particularly pivotal, enabling the identification of volatile and semi-volatile compounds in complex food matrices and paving the way for a deeper understanding of the role of lactones in creating characteristic food aromas.

Sensory Profile and Quantitative Data

Delta-hexalactone is prized for its multifaceted sensory profile. It is most commonly described as having a creamy, coconut, and fruity aroma with nuances of nuts and even chocolate.[2] Its flavor is often characterized as sweet and creamy, with a fatty or waxy quality that enhances the mouthfeel of food products.[3]

Organoleptic Properties of delta-Hexalactone

| Sensory Descriptor | Description |

| Odor | Creamy, coconut, fruity, sweet, with nutty and chocolate undertones. Some sources also describe it as having coumarinic or herbal notes. |

| Taste | Sweet, creamy, lactonic, with fatty, waxy, and milky characteristics. It can also impart a tropical fruit-like taste.[3] |

Quantitative Sensory Data

The odor and taste thresholds of delta-hexalactone can vary depending on the medium (e.g., water, milk) and the presence of other compounds. While a definitive consensus value is not available, the following table summarizes reported values and recommended usage levels.

| Parameter | Value | Medium |

| Odor Detection Threshold | Not definitively established in water. Described as a relatively weak-flavored chemical. | Water |

| Taste Profiled at | Sweet, creamy, lactonic, waxy, milky, coconut and tropical. | 30 ppm in water[3] |

| Recommended Usage Level (Flavors) | Up to 10 ppm in the finished consumer product.[4] | Finished Food Product |

| Recommended Usage Level (Fragrances) | Up to 4% in the fragrance concentrate. | Fragrance Concentrate |

Natural Occurrence of delta-Hexalactone

Delta-hexalactone is a naturally occurring volatile compound found in a variety of foods, contributing significantly to their characteristic aroma and flavor.

Documented Natural Sources of delta-Hexalactone

| Food Category | Specific Examples |

| Fruits | Mango, papaya, raspberry, strawberry, plum, soursop, wood apple, babaco fruit.[5] |

| Dairy Products | Heated milk fat, butter oil, blue cheeses, yogurt. |

| Other Sources | Coconut oil, chicken fat, cured pork, green tea. |

The Chemistry of delta-Hexalactone: Synthesis and Biosynthesis

The demand for delta-hexalactone in the flavor industry has driven the development of various synthetic routes, from traditional chemical methods to more sustainable biotechnological processes.

Chemical Synthesis: The Baeyer-Villiger Oxidation

A cornerstone of lactone synthesis is the Baeyer-Villiger oxidation, a reaction that converts a cyclic ketone into a lactone. In the case of delta-hexalactone, a common precursor is 2-methylcyclohexanone (B44802).

Objective: To synthesize delta-hexalactone from 2-methylcyclohexanone using a peroxy acid.

Materials:

-

2-Methylcyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

-

Dichloromethane (B109758) (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve 2-methylcyclohexanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the stirred ketone solution. The reaction is exothermic and the temperature should be maintained below 25°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude delta-hexalactone by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product and remove the solvent to yield delta-hexalactone.

-

Characterize the final product using techniques such as GC-MS, NMR, and IR spectroscopy.

Diagram of the Baeyer-Villiger Oxidation Workflow:

Caption: Workflow for the chemical synthesis of delta-hexalactone via Baeyer-Villiger oxidation.

Biotechnological Production: A Sustainable Alternative

The increasing consumer demand for "natural" flavors has spurred research into the microbial production of delta-hexalactone. Certain yeasts, such as Yarrowia lipolytica, are capable of producing lactones through the biotransformation of fatty acids.

Objective: To produce delta-hexalactone through the fermentation of a suitable carbon source by Yarrowia lipolytica.

Materials:

-

Yarrowia lipolytica strain (e.g., ATCC 20460)

-

Yeast extract peptone dextrose (YPD) medium for inoculum preparation

-

Fermentation medium containing a suitable precursor (e.g., a hydroxy fatty acid or a fatty acid that can be hydroxylated by the yeast)

-

Bioreactor with controls for temperature, pH, and dissolved oxygen

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Inoculum Preparation: Cultivate Yarrowia lipolytica in YPD medium at 27°C for 48 hours to obtain a sufficient cell density for inoculation.[6]

-

Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the prepared yeast culture. The medium should contain the precursor fatty acid.

-

Control of Fermentation Parameters: Maintain the temperature at approximately 27°C, the pH around 6.0 (controlled with the addition of a base like KOH), and ensure adequate aeration and agitation.

-

Biotransformation: The yeast will metabolize the precursor through pathways such as β-oxidation, leading to the formation of a hydroxy acid intermediate which then lactonizes to form delta-hexalactone.

-

Extraction: After the fermentation period (typically several days), acidify the culture broth and extract the lactones using an organic solvent like ethyl acetate.

-

Analysis: Concentrate the organic extract and analyze the concentration of delta-hexalactone using GC-MS.

Diagram of the Biosynthetic Pathway and Production Workflow:

Caption: Biosynthesis of delta-hexalactone in Yarrowia lipolytica and the corresponding production workflow.

Olfactory Perception of delta-Hexalactone

The perception of odorants like delta-hexalactone begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium. While the specific human ORs that respond to delta-hexalactone have not been definitively identified, research on related aliphatic lactones suggests that the carbon chain length and the size of the lactone ring are critical determinants of receptor activation. The combinatorial activation of multiple ORs by a single odorant molecule is thought to give rise to the complex and nuanced perception of its aroma.

Diagram of the Olfactory Signaling Pathway:

Caption: Simplified diagram of the olfactory signal transduction pathway initiated by an odorant.

Conclusion

Delta-hexalactone remains a cornerstone of the flavorist's palette, its creamy and fruity notes lending a desirable richness to a vast range of food products. The journey of this molecule, from its discovery in natural sources to its synthesis through both chemical and biological means, reflects the broader evolution of flavor chemistry. For researchers and scientists, a thorough understanding of its sensory properties, natural distribution, and production methods is crucial for its effective and innovative application. As the demand for natural and sustainable ingredients continues to grow, the biotechnological production of delta-hexalactone is poised to become increasingly important, offering a greener alternative to traditional chemical synthesis. Further research into its specific olfactory receptors and the nuances of its flavor contribution in different food matrices will undoubtedly unlock new possibilities for this versatile and appealing flavor compound.

References

An In-Depth Technical Guide to the Toxicological Data and Safety Evaluation of Delta-Hexalactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxicological Data

The toxicological profile of delta-hexalactone has been established through a series of studies, including acute toxicity, and evaluations of genotoxicity, and its metabolic fate.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance. The most common endpoint is the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the test animals.

| Study | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Gavage | 13,020 mg/kg bw | (Smyth et al., 1962)[5] |

Subchronic, Reproductive, and Developmental Toxicity

Comprehensive data from subchronic, reproductive, and developmental toxicity studies specifically for delta-hexalactone are not publicly available. Regulatory bodies like JECFA and FEMA have concluded that delta-hexalactone is safe based on the available data for a larger group of aliphatic lactones.[2][6] For risk assessment purposes, data from structurally similar compounds, such as delta-decalactone (B1670226), are often used in a read-across approach. For instance, a 28-day subchronic study on delta-decalactone in rats showed a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[7] Similarly, a reproduction/developmental toxicity screening test (OECD 421) on delta-decalactone established a NOAEL of 1000 mg/kg bw/day.[7]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. While specific results for delta-hexalactone are not detailed in the available literature, the overall class of aliphatic lactones has been evaluated and found to be of no safety concern by expert panels.[2][6]

| Assay | Test System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Data not publicly available for delta-hexalactone. Generally considered non-mutagenic as part of the aliphatic lactone group. |

| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells (e.g., CHO) | Data not publicly available for delta-hexalactone. |

Metabolism and Pharmacokinetics

Upon ingestion, delta-hexalactone is expected to be rapidly hydrolyzed to its corresponding open-chain hydroxy acid, 5-hydroxyhexanoic acid. This hydrolysis can occur under physiological conditions.[6] The resulting 5-hydroxyhexanoic acid is then anticipated to be metabolized through the fatty acid beta-oxidation pathway, a major catabolic process that breaks down fatty acids to produce energy.[8][9]

Experimental Protocols

The toxicological evaluation of chemical substances follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (as per OECD 401)

-

Test System: Typically, young adult albino rats (e.g., Sprague-Dawley strain) of both sexes are used.

-

Procedure: A single dose of delta-hexalactone is administered by oral gavage to the animals after a short fasting period.

-

Dose Levels: Multiple dose levels are used to determine the LD50 value.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Subchronic Oral Toxicity Study (as per OECD 408)

-

Test System: Typically, rats are used.

-

Procedure: Delta-hexalactone is administered daily via the diet, drinking water, or by gavage for a period of 90 days.

-

Dose Levels: At least three dose levels and a control group are used.

-

Observations: Comprehensive observations are made, including clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy. At the end of the study, a full necropsy and histopathological examination of organs are performed to identify any target organ toxicity and to establish a NOAEL.[10][11]

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[12][13][14]

-

Procedure: The bacterial strains are exposed to various concentrations of delta-hexalactone, both with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.[12][13]

In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.[5][15][16]

-

Procedure: The cells are exposed to different concentrations of delta-hexalactone, with and without metabolic activation (S9 mix).

-

Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of the cells is determined. A significant increase in the frequency of micronucleated cells suggests clastogenic or aneugenic potential.[15][16]

References

- 1. oecd.org [oecd.org]

- 2. femaflavor.org [femaflavor.org]

- 3. JECFA Evaluations-delta-HEXALACTONE- [inchem.org]

- 4. WHO | JECFA [apps.who.int]

- 5. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 908. Aliphatic lactones (WHO Food Additives Series 40) [inchem.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. The FEMA GRAS assessment of lactones used as a flavour ingredients. The Flavor and Extract Manufacturers' Association. Generally recognized as safe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. efsa.europa.eu [efsa.europa.eu]

- 12. nib.si [nib.si]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. insights.inotiv.com [insights.inotiv.com]

delta-Hexalactone and its role as a semiochemical

An In-depth Technical Guide to delta-Hexalactone as a Semiochemical

Introduction

Delta-Hexalactone (δ-hexalactone), a six-membered cyclic ester with the chemical formula C₆H₁₀O₂, is a volatile organic compound found widely in nature. It is a key contributor to the characteristic aroma and flavor of many fruits, dairy products, and other foodstuffs, often described as having a creamy, coconut-like, and fruity odor.[1][2][3] Beyond its role in flavor and fragrance, delta-hexalactone serves a critical function in chemical communication as a semiochemical.

Semiochemicals are signaling chemicals that mediate interactions between organisms.[4] These interactions can be intraspecific (pheromones) or interspecific (allelochemicals). Delta-hexalactone has been identified as a pheromone in several insect and mammal species and plays a role in mediating behaviors such as aggregation and attraction.[5][6] This guide provides a comprehensive technical overview of delta-hexalactone, focusing on its chemical properties, its multifaceted role as a semiochemical, the experimental protocols used to study it, and the underlying signaling pathways of its reception.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of delta-hexalactone is essential for its study and application, from designing synthesis routes to developing controlled-release lures for field studies.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyloxan-2-one | [7] |

| Synonyms | 5-Hydroxyhexanoic acid lactone, δ-Caprolactone, 5-Hexanolide | [7] |

| CAS Number | 823-22-3 | [6][8][9] |

| Molecular Formula | C₆H₁₀O₂ | [7][8][9] |

| Molecular Weight | 114.14 g/mol | [7][8][10] |

| Appearance | Colorless to pale yellowish liquid | [2][7] |

| Odor Profile | Creamy, fruity, coconut, coumarinic, with herbal and spicy notes | [1][3][11][12] |

| Melting Point | 18 °C (64.4 °F) | [8][10] |

| Boiling Point | 110-112 °C at 15 mmHg | [1][7][8] |

| Density | 1.037 g/mL at 25 °C | [1][2][8] |

| Refractive Index (n20/D) | 1.450 - 1.458 | [1][9] |

| Flash Point | 107.2 °C (225.0 °F) | [8][13] |

| Solubility | Immiscible with water; soluble in alcohol, ether, and oils. | [1][7][8] |

Role as a Semiochemical

Semiochemicals are broadly classified based on the nature of the interaction they mediate. Delta-hexalactone has been identified in several functional categories.

-

Pheromones: Mediate interactions between individuals of the same species.

-

Allelochemicals: Mediate interactions between individuals of different species. These are further subdivided into:

Delta-hexalactone primarily functions as a pheromone.

Pheromonal Activity

Quantitative data on the pheromonal role of delta-hexalactone is crucial for applications in pest management and behavioral ecology.

| Species | Type of Pheromone | Function | Composition / Ratio | Behavioral Effect | Reference(s) |

| Walnut Husk Fly (Rhagoletis completa) | Aggregation | Male-produced | 4:6 ratio with δ-heptalactone | Attraction of both sexes | [5] |

| Mandrill (Mandrillus sphinx) | Pheromone | Not specified | Component of scent marking | Chemical communication | [6] |

| Steppe mouse (Mus spicilegus) | Pheromone | Not specified | Component of scent marking | Chemical communication | [6] |

In the case of the Walnut Husk Fly, a significant pest of walnuts, males exclusively release a blend of delta-hexalactone and delta-heptalactone that is highly attractive to both males and females in field experiments, classifying it as an aggregation pheromone.[5] This discovery is pivotal for developing monitoring and control strategies for this invasive pest.[5]

Synthesis and Biosynthesis

Chemical Synthesis

Several synthetic routes to delta-hexalactone have been established, which are critical for producing the compound for research and commercial applications.

-

Baeyer-Villiger Oxidation: A common and efficient method involving the oxidation of a cyclic ketone (e.g., 2-methylcyclopentanone) with a peroxy acid (like m-CPBA) or hydrogen peroxide to yield the corresponding lactone.[16][17]

-

Oxidation of 1-substituted Cycloalkanes: A direct method for producing the lactone.[1][2][11]

-

Catalytic Hydrogenation of Furoic Acid Derivatives: A sustainable approach that utilizes biomass-derived precursors. The process involves the hydrogenation and subsequent ring-rearrangement of furoic acid derivatives using catalysts like palladium (Pd) or ruthenium (Ru).[16]

Biosynthesis

The natural production of delta-hexalactone in microorganisms and plants is believed to occur primarily through the β-oxidation pathway of fatty acids.[16] This metabolic process involves the shortening of hydroxy fatty acid chains, which then undergo spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable cyclic delta-lactone structure.[16] Genetic engineering of microbial fermentation pathways presents a promising avenue for the sustainable and stereoselective production of chiral lactones.[16][18]

Experimental Protocols

Investigating the semiochemical role of delta-hexalactone requires robust analytical and behavioral methodologies.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying and quantifying volatile compounds like delta-hexalactone from complex biological matrices.

Objective: To detect and quantify delta-hexalactone from insect effluvia or plant headspace.

Methodology:

-

Volatile Collection:

-

Use Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. Place the sample (e.g., a vial containing virgin male flies or a fruit sample) in a sealed glass vial.

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature (e.g., 50°C) for a set duration (e.g., 1 hour) to adsorb the volatile compounds.[19]

-

-

Gas Chromatography (GC):

-

Injection: Thermally desorb the collected volatiles from the SPME fiber in the heated GC injection port.

-

Separation: Employ a non-polar or mid-polarity capillary column (e.g., DB-5ms or a (35%-phenyl)-methyl polysiloxane phase) to separate the compounds based on their boiling points and chemical properties.[16]

-

Temperature Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to elute the compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Use standard Electron Ionization (EI) at 70 eV to fragment the eluting molecules.[19]

-

Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification by comparing with spectral libraries (e.g., NIST). For precise quantification, operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode, monitoring characteristic fragment ions of delta-hexalactone (e.g., m/z 42, 70).[7][19]

-

-

Quantification:

-

Generate a calibration curve using authentic standards of delta-hexalactone of known concentrations.

-

Calculate the amount of delta-hexalactone in the sample by comparing its peak area to the calibration curve.

-

Figure 1: Experimental workflow for GC-MS analysis of delta-hexalactone.

Protocol 2: Field Trapping Behavioral Assay

Objective: To assess the attractiveness of synthetic delta-hexalactone (alone or in blends) to a target insect species in a field setting.

Methodology:

-

Lure Preparation:

-

Dissolve a precise amount of synthetic delta-hexalactone (and other blend components, if applicable) in a high-purity solvent (e.g., hexane).

-

Load the solution onto a controlled-release dispenser, such as a rubber septum or a specialized polymer.[5]

-

Allow the solvent to evaporate completely in a fume hood. Prepare control lures containing only the solvent.

-

-

Trap Deployment:

-

Use standard traps appropriate for the target insect (e.g., sticky traps for flies).

-

Set up traps in a randomized complete block design to minimize spatial variation effects. Each block should contain one of each treatment (e.g., lactone lure, control lure).

-

Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.

-

-

Data Collection:

-

Collect traps after a predetermined interval (e.g., 48 or 72 hours).

-

Count and identify the number of target insects caught in each trap. The sex of the captured insects should also be determined if possible.[5]

-

-

Statistical Analysis:

-

Transform the count data if necessary (e.g., using a square root or log transformation) to meet the assumptions of parametric tests.

-

Analyze the data using an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean trap catches between the different treatments.

-

Olfactory Signaling Pathway

The perception of delta-hexalactone, like other volatile semiochemicals, begins at the peripheral olfactory organs of an organism (e.g., the antennae of an insect). It involves a cascade of events that transduce a chemical signal into a neuronal impulse.

The general pathway in insects is as follows:

-

Adsorption and Transport: Odorant molecules like delta-hexalactone enter the pores of an olfactory sensillum on the antenna and dissolve in the aqueous sensillar lymph.

-

OBP Binding: In the lymph, the hydrophobic odorant molecule is bound by an Odorant Binding Protein (OBP). This binding solubilizes the odorant and is thought to facilitate its transport to the olfactory receptors.

-

Receptor Activation: The OBP-odorant complex transports the ligand to an Olfactory Receptor (OR) protein, which is a seven-transmembrane domain protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of delta-hexalactone to its specific OR (or ORs) induces a conformational change in the receptor.

-

Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), functions as a ligand-gated ion channel. Its activation leads to an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) into the neuron.

-

Depolarization and Action Potential: The ion influx depolarizes the ORN's membrane, generating a receptor potential. If this potential reaches the threshold, it triggers a series of action potentials (nerve impulses).

-